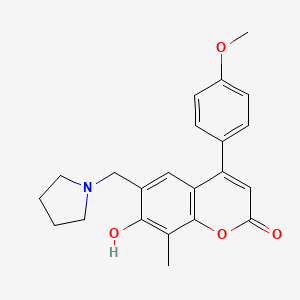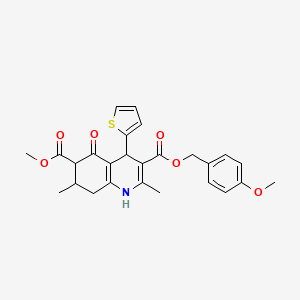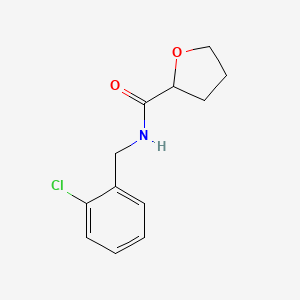
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one
説明
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits. It has been the focus of several scientific studies due to its potential health benefits.
作用機序
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one works by modulating various signaling pathways in the body. It can activate the Nrf2-Keap1 pathway, which regulates antioxidant and detoxification enzymes. 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one can also inhibit the NF-κB pathway, which is involved in inflammation. Additionally, hesperetin can modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of chronic diseases. 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one can also improve endothelial function, which is important for cardiovascular health. Additionally, hesperetin can improve insulin sensitivity, which can reduce the risk of diabetes.
実験室実験の利点と制限
One advantage of studying hesperetin in the lab is that it is readily available and relatively inexpensive. 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is also stable and can be easily synthesized or extracted from natural sources. However, one limitation is that hesperetin has poor solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research related to hesperetin. One area of interest is its potential to improve cognitive function and reduce the risk of neurodegenerative diseases. 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been studied for its potential to improve bone health and reduce the risk of osteoporosis. Additionally, there is ongoing research on the use of hesperetin in combination with other compounds for the treatment of cancer.
Conclusion
In conclusion, hesperetin is a flavonoid found in citrus fruits that has potential health benefits. It has been the subject of several scientific studies due to its antioxidant, anti-inflammatory, and anticancer properties. 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several biochemical and physiological effects, including reducing oxidative stress and inflammation, improving endothelial function, and improving insulin sensitivity. While there are advantages and limitations to studying hesperetin in the lab, there are several future directions for research related to its potential health benefits.
科学的研究の応用
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been the subject of several scientific studies due to its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been studied for its potential to improve cardiovascular health, reduce the risk of diabetes, and improve cognitive function.
特性
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-21(25)16(13-23-9-3-4-10-23)11-19-18(12-20(24)27-22(14)19)15-5-7-17(26-2)8-6-15/h5-8,11-12,25H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTOOQCKOPDDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)CN4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4128368.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(1H-imidazol-1-yl)benzyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B4128375.png)
![4-({allyl[(5-methyl-2-thienyl)methyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B4128379.png)

![2-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4128394.png)

![ethyl 1-[4-(pentanoylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B4128400.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128406.png)
![1,1'-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B4128426.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4128442.png)
![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4128456.png)
![methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4128457.png)